molecular formula C9H9BrFNO2 B2403547 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid CAS No. 682804-39-3

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B2403547
CAS No.: 682804-39-3
M. Wt: 262.078
InChI Key: JROKOUWAGJXSBJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrFNO2. It is a derivative of beta-alanine, featuring a bromine and fluorine-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the amino group to form different functional groups .

Scientific Research Applications

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid: Similar structure but with different positions of bromine and fluorine atoms.

    3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid: Chlorine substituted instead of bromine.

    3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid: Chlorine substituted instead of fluorine.

Uniqueness

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can lead to distinct interactions with other molecules, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROKOUWAGJXSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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